molecular formula C23H17N7S B560498 3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile CAS No. 1383123-98-5

3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile

Cat. No.: B560498
CAS No.: 1383123-98-5
M. Wt: 423.498
InChI Key: CBDNDJPIMQLOAF-UHFFFAOYSA-N
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Description

Novel ALK5 inhibitor;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Transforming Growth Factor-β Type 1 Receptor Kinase Inhibition

This compound has been studied for its inhibitory activity against ALK5, a type of transforming growth factor-β (TGF-β) type 1 receptor kinase. Research indicates that specific derivatives of this compound demonstrate potent inhibition of ALK5 phosphorylation, a key pathway in cellular processes. For instance, one derivative exhibited an IC50 value of 7.01 nM and showed significant inhibition in a luciferase reporter assay using HaCaT cells (Krishnaiah et al., 2012). Another study found that similar compounds had both high ALK5 inhibitory activity and kinase selectivity, alongside notable oral bioavailability, marking them as potential candidates for cancer immunotherapeutic or antifibrotic agents (Jin et al., 2014).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of related compounds. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives resulted in new compounds whose structures were confirmed using elemental and spectroscopic analysis. These synthesized compounds demonstrate the versatility and potential for further research in pharmaceutical chemistry (Mohamed, 2021).

Antibacterial Activity

Some derivatives of this compound have been evaluated for their antibacterial activity. For instance, a study synthesized novel derivatives and tested them against various bacterial strains, comparing their efficacy with reference drugs like ampicillin and gatifloxacin (Singh et al., 2010). The results from these studies contribute to understanding the antimicrobial potential of these compounds.

Properties

CAS No.

1383123-98-5

Molecular Formula

C23H17N7S

Molecular Weight

423.498

IUPAC Name

3-[[[4-(6-methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile

InChI

InChI=1S/C23H17N7S/c1-15-4-2-7-19(28-15)21-22(18-8-9-20-26-14-27-30(20)13-18)31-23(29-21)25-12-17-6-3-5-16(10-17)11-24/h2-10,13-14H,12H2,1H3,(H,25,29)

InChI Key

CBDNDJPIMQLOAF-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=C(SC(=N2)NCC3=CC(=CC=C3)C#N)C4=CN5C(=NC=N5)C=C4

Synonyms

3-((5- ([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)thiazol-                                    2-ylamino)methyl)benzonitrile

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile
Reactant of Route 3
3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile
Reactant of Route 5
Reactant of Route 5
3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile
Reactant of Route 6
Reactant of Route 6
3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile

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